2-(3,5-Dichloro-2-hydroxyphenyl)acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3,5-dichloro-2-hydroxyphenyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O3/c9-5-1-4(2-7(11)12)8(13)6(10)3-5/h1,3,13H,2H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKNKBVVUEYMSAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CC(=O)O)O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 3,5 Dichloro 2 Hydroxyphenyl Acetic Acid and Its Analogues
Historical and Contemporary Approaches to the Synthesis of Substituted Phenylacetic Acids
Historically, methods such as the hydrolysis of phenylacetonitriles have been employed, though this route can be lengthy and produce significant side reactions, resulting in low yields. patsnap.com The Willgerodt-Kindler reaction offers another pathway, efficiently converting acetophenones into the corresponding phenylacetic acids via thiomorpholide intermediates, often with the aid of Phase Transfer Catalysis (PTC) to improve reaction times and yields. researchgate.net
Contemporary methods frequently utilize palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to construct the carbon skeleton. inventivapharma.com For instance, the coupling of an aryl boronic acid with an alkyl halide can be an effective, albeit sometimes moderate-yielding, strategy for forming the Csp2-Csp3 bond essential to the phenylacetic acid structure. inventivapharma.com The efficiency of such reactions can be influenced by the electronic nature of the substituents on the aryl group. inventivapharma.com Other modern approaches include the iodide-catalyzed reduction of mandelic acids and Friedel-Crafts reactions using glyoxylic acid derivatives. researchgate.netgoogle.com A process starting from substituted phenylglycine has also been developed, which involves sulfonylation followed by a deamination reaction to yield the desired phenylacetic acid derivative. patsnap.com
A summary of various synthetic approaches is presented below.
Table 1: Selected Synthetic Methods for Substituted Phenylacetic Acids| Method | Starting Material Example | Key Reagents/Catalysts | Typical Yield | Reference |
|---|---|---|---|---|
| Phenylacetonitrile Hydrolysis | Phenylacetonitrile | Acid or Base | Variable, can be low | patsnap.commdpi.com |
| Willgerodt-Kindler Reaction | Acetophenone | Sulfur, Morpholine, PTC (e.g., TEBA) | Good to Excellent | researchgate.net |
| Suzuki Coupling | Aryl boronic acid, Alkyl halide | Pd(OAc)2, P(Nap)3, Base (e.g., K2CO3) | Moderate | inventivapharma.com |
| Friedel-Crafts Reaction | Benzene (B151609), n-butyl methanesulfonyloxyacetate | Aluminum chloride | 90.3% | google.com |
| From Phenylglycine | Substituted phenylglycine | Sulfuryl chloride, Organic acid, Reducing agent | Not specified | patsnap.com |
Specific Synthetic Routes to 2-(3,5-Dichloro-2-hydroxyphenyl)acetic Acid
The synthesis of the title compound presents a distinct challenge: the precise installation of two chlorine atoms onto a 2-hydroxyphenylacetic acid scaffold. This can be approached by either halogenating the pre-formed hydroxyphenylacetic acid or by constructing the acetic acid side chain onto a pre-halogenated phenol (B47542).
The direct halogenation of phenols is complicated by the powerful activating and ortho, para-directing nature of the hydroxyl group, which can lead to mixtures of isomers and polyhalogenated products. scientificupdate.comstackexchange.com The solvent plays a crucial role; polar solvents like water can facilitate ionization to the highly activated phenoxide ion, leading to exhaustive halogenation (e.g., forming 2,4,6-tribromophenol from phenol and bromine water), while non-polar solvents like carbon disulfide (CS₂) promote mono-halogenation, with the para product typically predominating. stackexchange.com
Achieving the specific 3,5-dichloro substitution pattern on a 2-hydroxyphenyl ring is non-trivial. Since the hydroxyl group directs to the ortho and para positions (positions 2, 4, and 6), direct electrophilic chlorination of 2-hydroxyphenylacetic acid would likely target the 4- and 6-positions. However, a synthetic route for a similar compound, 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, was achieved by treating the non-chlorinated 1-(2-hydroxyphenyl) precursor with concentrated hydrochloric acid and hydrogen peroxide. mdpi.com This method provides a direct precedent for the dichlorination of a 2-hydroxyphenyl scaffold at the 3- and 5-positions.
Catalytic methods have been developed to enhance regioselectivity. For instance, Lewis basic selenoether catalysts and bis-thiourea catalysts have shown high efficiency for ortho-selective chlorination of phenols using N-chlorosuccinimide (NCS). acs.org Other catalytic systems, such as Cu-Mn spinel oxides with N-halosuccinimides, have been developed for highly para-selective halogenation. acs.org
Table 2: Catalytic Systems for Regioselective Halogenation of Phenols
| Catalyst/Reagent System | Selectivity | Halogenating Agent | Reference |
|---|---|---|---|
| Selenoether Catalyst | >20:1 ortho/para | NCS | acs.org |
| Ammonium Salt / DCDMH | High ortho-selectivity | DCDMH | scientificupdate.com |
| Cu-Mn Spinel Oxide | High para-selectivity | N-halosuccinimide | acs.org |
| HCl / H₂O₂ | 3,5-dichloro (on a similar scaffold) | HCl | mdpi.com |
An alternative strategy involves first preparing 2,4-dichlorophenol and then introducing the acetic acid side chain at the C6 position (which is ortho to the hydroxyl group). A common method for synthesizing hydroxyphenylacetic acids involves the reaction of a chlorophenylacetic acid with an alkali metal hydroxide in the presence of a copper catalyst at high temperatures. google.comgoogle.com For example, (2-hydroxyphenyl)acetic acid can be prepared from (2-chlorophenyl)acetic acid using sodium hydroxide and cupric sulfate in an organic solvent at temperatures exceeding 130°C. google.comgoogle.com This suggests a plausible, albeit challenging, route starting from a corresponding trichlorophenol precursor.
More generally, the acetic acid side chain can be constructed through various methods. A multi-step synthesis might involve:
Formylation of the phenol (e.g., via Reimer-Tiemann reaction) to install an aldehyde.
Conversion of the aldehyde to a cyanohydrin, followed by reduction and hydrolysis.
Alternatively, conversion of a benzyl bromide intermediate (formed from a methyl group) to a nitrile, followed by hydrolysis to the carboxylic acid and amide. mdpi.com
Optimizing the synthesis of this compound would involve fine-tuning the conditions for both the halogenation and side-chain formation steps. For the dichlorination step described by Shablykin et al. (2023), a mixture of concentrated HCl and 30% H₂O₂ was stirred at 50°C for 2 hours. mdpi.com For the synthesis of (2-hydroxyphenyl)acetic acid from (2-chlorophenyl)acetic acid, reaction times of 4 to 15 hours at temperatures between 180°C and 196°C have been reported, using cupric sulfate as a catalyst. google.com The choice of base (sodium vs. potassium hydroxide) and solvent can also significantly impact the reaction's success and yield. google.com
Derivatization Strategies for this compound
Derivatization of the parent compound can be used to modulate its physicochemical properties and biological activity. The primary functional groups available for modification are the carboxylic acid and the phenolic hydroxyl group.
Carboxylic acids are commonly derivatized to form esters or amides. nih.govresearchgate.net Reagents such as 2-picolylamine (PA) can rapidly react with carboxylic acids in the presence of coupling agents like 2,2'-dipyridyl disulfide and triphenylphosphine to form highly responsive amide derivatives. nih.gov This approach can significantly enhance detection in analytical methods like liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS). nih.gov The phenolic hydroxyl group can be converted to an ether or an ester. Acetylation, for instance, can be achieved using acetic acid in the presence of phosphorus pentoxide. ias.ac.in
The design of novel analogues is guided by the principles of medicinal chemistry to explore the structure-activity relationship (SAR). For a scaffold like this compound, several design strategies can be envisioned:
Modification of the Acetic Acid Moiety: The carboxylic acid can be replaced with bioisosteres such as tetrazoles or converted into a series of esters and amides to alter polarity, solubility, and hydrogen bonding capacity. For example, a series of N-phenyl dichloroacetamide analogues were synthesized from sodium dichloroacetate (B87207) to improve cytotoxic activity against cancer cells. nih.gov
Modification of the Phenolic Group: The hydroxyl group can be alkylated to form ethers or acylated to form esters. This removes a key hydrogen bond donor and can impact receptor binding and metabolic stability.
Alteration of the Aromatic Substitution Pattern: The number and position of the chlorine atoms can be varied. Synthesizing mono-chloro, bromo, or fluoro analogues would probe the importance of the specific halogen and its position for biological activity.
Scaffold Hopping: The entire phenylacetic acid scaffold could be replaced with other acidic moieties or heterocyclic rings that maintain a similar spatial arrangement of key functional groups. For instance, 3-hydroxy-5-isoxazoleacetic acid has been investigated as a bioisostere for phenylacetic acid. inventivapharma.com
Molecular modeling and docking studies can further inform the design process, helping to predict how analogues might interact with biological targets. researchgate.net
Synthetic Pathways to Diverse Derivatives (e.g., Pyrrolidine, Thiazine Analogues)
The generation of diverse derivatives from this compound often involves multi-step synthetic sequences, beginning with the formation of a key intermediate, 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid.
Pyrrolidine Analogues:
A prominent pathway to pyrrolidine analogues commences with the synthesis of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid from 2-aminophenol and itaconic acid. The dichlorinated analogue, 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, is subsequently prepared by treating the 1-(2-hydroxyphenyl)-5-pyrrolidine-3-carboxylic acid with hydrochloric acid in the presence of hydrogen peroxide. nih.govsemanticscholar.org Another approach involves the reaction of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid with 6 M hydrochloric acid and acetic acid, followed by treatment with 30% hydrogen peroxide. mdpi.com
This key pyrrolidine intermediate serves as a scaffold for further derivatization. For instance, esterification with methanol in the presence of a sulfuric acid catalyst yields the corresponding methyl ester. This ester can then be reacted with hydrazine monohydrate in refluxing propan-2-ol to produce the hydrazide derivative in high yield (88.5%). nih.govsemanticscholar.org
The resulting hydrazide is a versatile precursor for a variety of heterocyclic derivatives. Condensation reactions with different aromatic aldehydes and thiophene-2-carbaldehyde in refluxing propan-2-ol lead to the formation of a series of hydrazones with yields ranging from good to excellent (60–90%). nih.govsemanticscholar.org Furthermore, reaction of the hydrazide with benzil in refluxing glacial acetic acid containing a tenfold excess of ammonium acetate can produce 1,2,4-triazine derivatives. semanticscholar.org
Another synthetic route involves the condensation of the carboxylic acid moiety with various benzene-1,2-diamines in 6 M hydrochloric acid at reflux to generate benzimidazole (B57391) derivatives. nih.govsemanticscholar.org
| Starting Material | Reagents and Conditions | Product | Yield (%) |
|---|---|---|---|
| 1-(2-hydroxyphenyl)-5-pyrrolidine-3-carboxylic acid | HCl, H₂O₂ | 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | Data not specified |
| 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | Methanol, H₂SO₄ | Methyl 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate | Data not specified |
| Methyl 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate | Hydrazine monohydrate, propan-2-ol, reflux | 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide | 88.5 |
| 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide | Aromatic aldehydes/thiophene-2-carbaldehyde, propan-2-ol, reflux | N'-substituted-1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazides | 60-90 |
| 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide | Benzil, ammonium acetate, glacial acetic acid, reflux | 1,2,4-Triazine derivative | Data not specified |
| 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | Benzene-1,2-diamines, 6 M HCl, reflux | Benzimidazole derivatives | Data not specified |
Thiazine Analogues:
The synthesis of thiazine derivatives directly from this compound is not well-documented in the surveyed literature. However, general synthetic strategies for 1,3-thiazines could potentially be adapted. A common method involves the cyclocondensation of chalcones with thiourea in an alkaline medium. researchgate.net This would require the initial conversion of this compound into a suitable chalcone precursor. Other approaches to thiazine synthesis include multi-component reactions and the use of microwave irradiation to promote cyclization. nih.gov For instance, thiazine derivatives containing fluorine and chlorine have been synthesized via microwave-induced reactions of a chalcone precursor with thiourea. nih.gov
Methodological Advancements in High-Yield Derivative Synthesis
Advancements in synthetic methodologies are crucial for improving the efficiency and yield of derivative synthesis. While specific studies on the high-yield synthesis of this compound derivatives are not extensively detailed, the reported yields for the synthesis of pyrrolidine analogues provide insight into the efficiency of current methods.
The formation of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide from its corresponding methyl ester is reported to have a high yield of 88.5%. nih.govsemanticscholar.org Subsequent condensation reactions to form hydrazones also demonstrate good to excellent yields, ranging from 60% to 90%. nih.govsemanticscholar.org These yields suggest that the established pathways for these particular pyrrolidine derivatives are quite effective.
For reactions where yields may be lower or for the development of new synthetic routes, several strategies can be employed to optimize for higher yields. These include the careful selection of solvents, catalysts, and reaction temperatures. For instance, the use of bases like triethylamine, K₃PO₄, or K₂CO₃ has been shown to significantly improve product yields in certain coupling reactions. researchgate.net The choice of solvent is also a critical factor, with solvents like dichloromethane proving to be optimal in specific instances. researchgate.net
| Reaction Step | Product | Reported Yield (%) |
|---|---|---|
| Hydrazide formation from methyl ester | 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide | 88.5 |
| Hydrazone formation from hydrazide | N'-substituted-1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazides | 60-90 |
Advanced Research Methodologies Applied to 2 3,5 Dichloro 2 Hydroxyphenyl Acetic Acid
Spectroscopic Techniques for Structural Elucidation and Confirmation
Spectroscopic methods are indispensable for unequivocally determining the molecular structure of 2-(3,5-dichloro-2-hydroxyphenyl)acetic acid. By probing the interactions of the molecule with electromagnetic radiation, researchers can piece together a detailed picture of its atomic arrangement and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR spectroscopy provide critical data for structural confirmation.
In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons and the methylene (B1212753) protons of the acetic acid moiety would be expected. The chemical shifts (δ) of the aromatic protons are influenced by the presence of the electron-withdrawing chlorine atoms and the electron-donating hydroxyl group. The splitting patterns of these signals, governed by spin-spin coupling, would reveal the substitution pattern on the benzene (B151609) ring. The methylene protons would typically appear as a singlet, integrating to two protons.
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons are indicative of their electronic environment, with carbons attached to chlorine and oxygen atoms appearing at characteristic downfield positions. The carbonyl carbon of the carboxylic acid and the methylene carbon would also resonate at predictable chemical shifts.
A study involving the synthesis of derivatives of this compound utilized NMR spectroscopy to confirm the structures of the resulting products. nih.gov While the specific data for the parent compound is not detailed in the main text, the analysis of its derivatives relies on the foundational understanding of its own spectral characteristics. nih.gov For instance, in the ¹H NMR spectra of subsequent benzimidazole (B57391) derivatives, the disappearance of the carboxylic acid proton signal and the appearance of a characteristic NH proton singlet, along with shifts in the aromatic region, confirm the reaction's success. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on standard chemical shift ranges and substituent effects. Actual experimental values may vary.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 6.8 - 7.5 | 115 - 135 |
| Methylene (-CH₂-) | ~3.6 | ~40 |
| Carboxylic Acid (-COOH) | 10 - 13 | ~175 |
| Phenolic (-OH) | 5 - 9 | - |
| Carbonyl (C=O) | - | ~175 |
| C-Cl | - | 125 - 135 |
| C-OH | - | 150 - 160 |
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, mass spectrometry would confirm the molecular formula, C₈H₆Cl₂O₃.
In a typical mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound. A key feature for chlorinated compounds is the isotopic pattern of the molecular ion peak. Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes (approximately 3:1 ratio), the molecular ion peak will appear as a cluster of peaks. For a molecule containing two chlorine atoms, the M⁺, [M+2]⁺, and [M+4]⁺ peaks will have a characteristic intensity ratio, providing definitive evidence for the presence of two chlorine atoms.
Fragmentation patterns observed in the mass spectrum can also provide structural information. Common fragmentation pathways for this molecule might include the loss of water (H₂O), carbon monoxide (CO), or the carboxylic acid group (-COOH), leading to the formation of characteristic fragment ions.
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.
A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid group, which often overlaps with the C-H stretching vibrations. The O-H stretching of the phenolic hydroxyl group would also appear as a broad band, typically in the range of 3200-3600 cm⁻¹. The presence of a strong, sharp absorption peak around 1700-1725 cm⁻¹ would be indicative of the C=O (carbonyl) stretching vibration of the carboxylic acid.
Furthermore, C-Cl stretching vibrations typically appear in the fingerprint region of the spectrum, between 600 and 800 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present in their characteristic regions.
Table 2: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 (broad) |
| O-H Stretch (Phenol) | 3200 - 3600 (broad) |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C=O Stretch (Carboxylic Acid) | 1700 - 1725 |
| C=C Stretch (Aromatic) | 1450 - 1600 |
| C-O Stretch | 1000 - 1300 |
| C-Cl Stretch | 600 - 800 |
Chromatographic and Purification Techniques for Compound Isolation
Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures and for the analysis of its purity.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of chemical compounds. A reversed-phase HPLC method would be the most common approach for the analysis of this compound.
In a typical reversed-phase HPLC setup, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase. The mobile phase would likely consist of a mixture of water (often with an acid modifier like formic acid or trifluoroacetic acid to suppress the ionization of the carboxylic acid group) and an organic solvent such as acetonitrile (B52724) or methanol. By adjusting the composition of the mobile phase (gradient or isocratic elution), the retention time of the compound can be controlled to achieve optimal separation from impurities. Detection is commonly performed using a UV-Vis detector, set at a wavelength where the compound exhibits strong absorbance, which is determined by its chromophores (the substituted benzene ring).
For the isolation of larger quantities of pure this compound, preparative chromatography is employed. This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample loads.
The goal of preparative chromatography is to isolate the target compound with high purity and yield. The method developed at the analytical scale is often transferred to the preparative scale with necessary modifications to accommodate the larger column dimensions and sample volume. Following separation, fractions of the eluent are collected, and those containing the pure compound are combined and the solvent is removed to yield the purified product.
In Vitro Assay Development and Optimization for Biological Screening
In vitro assays are fundamental tools for the initial biological evaluation of chemical compounds like this compound. These techniques allow for rapid assessment of biological effects in a controlled, non-living environment, providing essential data before progressing to more complex studies.
Cell-Based Reporter Assays and High-Throughput Screening Platforms
Cell-based assays are critical for evaluating a compound's effect on cellular processes within a biologically relevant context. High-Throughput Screening (HTS) platforms enable the rapid testing of thousands of compounds, making the drug discovery process more efficient. nih.govthermofisher.cn These systems utilize automated robotics, sensitive detectors, and specialized software to manage and analyze a large volume of tests against specific biological targets. nih.gov Assays are typically conducted in microplates (e.g., 96, 384, or 1536-well formats) and often rely on detection methods like fluorescence or luminescence to measure a compound's activity. nih.gov
For instance, in the evaluation of analogues of this compound, such as (3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, cell viability assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are employed. mdpi.com This type of assay measures the metabolic activity of cells as an indicator of their viability and is used to screen for potential anticancer properties. mdpi.com In one study, the 3,5-dichloro-substituted analogue demonstrated significantly enhanced in vitro anticancer activity against A549 non-small cell lung adenocarcinoma cells, reducing cell viability to 21.2% compared to the non-chlorinated parent compound. mdpi.com HTS campaigns can be structured to identify such "hits" from large chemical libraries, which are then prioritized for further validation and study. chemrxiv.org
Biochemical Assays for Enzyme Inhibition and Receptor Binding
Biochemical assays are designed to measure the direct interaction of a compound with a specific biological target, such as an enzyme or a receptor, free from the complexities of a cellular environment. These assays are crucial for determining a compound's mechanism of action and potency.
Enzyme inhibition assays are a common application. For example, the inhibition of β-lactamase enzymes is a key strategy to combat antibiotic resistance. nih.gov HTS campaigns can employ a substrate like nitrocefin, whose hydrolysis by the enzyme can be monitored to screen for inhibitors. nih.gov While not specific to this compound, research on dichloroacetic acid (DCA) has shown it inhibits its own metabolism by irreversibly inactivating the enzyme glutathione (B108866) transferase zeta 1 (GSTZ1-1). nih.gov Such mechanism-based inhibition can be characterized using detailed kinetic studies. nih.gov
In the context of antimicrobial screening for derivatives of this compound, in vitro assays are used to determine the minimum inhibitory concentration (MIC) against various pathogens. nih.gov For example, a 5-fluorobenzimidazole derivative featuring the 3,5-dichloro-2-hydroxyphenyl substituent was found to be four times more potent than the antibiotic clindamycin (B1669177) against a methicillin-resistant Staphylococcus aureus (MRSA) strain. nih.gov These assays are fundamental in identifying compounds with potential therapeutic value against infectious diseases.
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling have become indispensable tools in drug discovery, offering insights that can guide synthesis and testing, thereby saving time and resources. researchgate.net These methods can be broadly categorized into ligand-based and structure-based approaches. researchgate.net
Ligand-Based Drug Design (LBDD) and Structure-Based Drug Design (SBDD) Methodologies
Ligand-Based Drug Design (LBDD) is utilized when the three-dimensional structure of the biological target is unknown. nih.gov This approach relies on analyzing a series of molecules known to be active against the target to identify key structural and physicochemical properties responsible for their biological activity. nih.govmdpi.com Techniques like pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) are central to LBDD. nih.gov
Structure-Based Drug Design (SBDD), conversely, is employed when the 3D structure of the target protein or enzyme has been determined, typically through X-ray crystallography or NMR spectroscopy. acs.org This structural information allows for the rational design of ligands that can fit precisely into the target's active site, complementing it in shape and chemical properties to achieve high-affinity binding. wiley.comresearchgate.net SBDD represents a powerful strategy for optimizing lead compounds. acs.org
Molecular Docking and Dynamics Simulations to Predict Ligand-Protein Interactions
Molecular docking is a primary tool in SBDD that predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net This computational technique scores different binding poses to estimate the strength of the interaction (binding affinity). For derivatives of related hydroxy (diphenyl) acetic acids, docking studies have been used to investigate interactions with the active site of the nitric oxide synthase enzyme to explore potential antioxidant mechanisms. researchgate.net The results from these studies help to rationalize structure-activity relationships, revealing, for instance, that a compound like 2,2'-dichlorobenzilic acid shows a favorable docking score, indicating strong potential interaction. researchgate.net
The table below shows representative docking scores for related dichlorinated benzilic acid compounds against a target protein, illustrating how this method is used to compare potential ligands.
| Compound | Docking Score (kcal/mol) |
| 2,2'-Dichlorobenzilic acid | -7.374 |
| 4,4'-Dibromobenzilic acid | -7.083 |
This interactive table presents docking scores for compounds structurally related to this compound, as specific data for the target compound was not available in the searched literature. Data sourced from studies on similar chemical scaffolds. researchgate.net
Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the predicted ligand-protein complex over time, providing a more dynamic and realistic view of the molecular interactions.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) is a ligand-based computational modeling method that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activity. The underlying principle is that variations in the structural or physicochemical properties of compounds in a series will lead to corresponding changes in their biological activities. nih.gov
In a typical QSAR study, various molecular descriptors (representing steric, electronic, and hydrophobic properties) are calculated for a set of compounds. Multiple regression analysis is then used to generate an equation that relates these descriptors to the observed biological activity. For example, a QSAR study on a series of 4',5-disubstituted 3-biphenylylacetic acid derivatives, which are structurally related to the target compound, successfully developed models correlating structure with anti-inflammatory activity and toxicity. The models revealed that electronic and steric parameters were important for activity, with electron-withdrawing and less bulky groups enhancing potency.
A representative QSAR equation from such a study might look like the following:
Log(1/C) = k1(Descriptor A) + k2(Descriptor B) - k3(Descriptor C) + Constant
The statistical quality of the QSAR model is crucial for its predictive power, and it is assessed using parameters like the correlation coefficient (r²), cross-validated correlation coefficient (q² or r²CV), and Fischer's test value (F).
| Statistical Parameter | Value | Description |
| r | 0.870 | Correlation Coefficient |
| r² | 0.757 | Coefficient of Determination |
| r²CV | 0.716 | Cross-Validated r² |
| F | 29.696 | Fischer's Test Value |
| S | 0.113 | Standard Error of Estimate |
| n | 22 | Number of Compounds |
This interactive table showcases the statistical parameters for a QSAR model developed for acute toxicity in a series of aryl acetic acids. Such models are used to predict the activity of new, unsynthesized compounds.
Validated QSAR models serve as powerful predictive tools, guiding the design of new analogues with potentially improved biological activity and better safety profiles.
Future Perspectives and Translational Research Avenues for 2 3,5 Dichloro 2 Hydroxyphenyl Acetic Acid
Strategic Diversification of Chemical Space around the 2-(3,5-Dichloro-2-hydroxyphenyl)acetic Acid Scaffold
The this compound core structure represents a valuable starting point for chemical modification to enhance potency, selectivity, and pharmacokinetic properties. A strategic diversification of this chemical space is a critical next step in its development. This involves the synthesis of a library of analogues by modifying key positions on the phenyl ring and the acetic acid side chain. For instance, substitution at the hydroxyl and carboxylic acid moieties, as well as alterations to the dichloro- substitution pattern, could yield compounds with improved biological activity profiles. nih.govnih.gov
Recent studies have demonstrated that derivatives of similar scaffolds, such as 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, exhibit significant antimicrobial and anticancer activities. nih.govnih.gov This underscores the potential of the this compound scaffold as a platform for developing new drugs. Future synthetic efforts should focus on creating a diverse range of derivatives to explore the structure-activity relationship (SAR) in greater detail.
| Modification Strategy | Rationale | Potential Outcomes |
| Esterification of the carboxylic acid | Improve cell permeability and create prodrugs. | Enhanced bioavailability and targeted delivery. |
| Amidation of the carboxylic acid | Introduce new interaction points with biological targets. | Altered binding affinity and selectivity. |
| Etherification of the hydroxyl group | Modulate hydrogen bonding capacity and lipophilicity. | Improved pharmacokinetic properties. |
| Alteration of the chlorine substitution pattern | Investigate the role of halogen atoms in target binding. | Optimized potency and reduced off-target effects. |
| Introduction of heterocyclic rings | Expand chemical diversity and introduce novel functionalities. | Novel mechanisms of action and improved drug-like properties. |
Integration of Systems Biology and Omics Technologies for Comprehensive Mechanistic Insights
To fully understand the therapeutic potential of this compound and its derivatives, a systems biology approach is essential. nih.govnih.gov This involves the integration of various "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, to obtain a holistic view of the compound's effects on biological systems. nih.govdigit-biotech.eulibretexts.orgfrontiersin.org By analyzing the global changes in gene expression, protein levels, and metabolite profiles in response to treatment, researchers can identify the specific cellular pathways and molecular targets modulated by the compound. frontiersin.org
This comprehensive mechanistic understanding is crucial for predicting both on-target efficacy and potential off-target toxicities. libretexts.org For example, transcriptomic analysis could reveal the upregulation of apoptotic pathways in cancer cells treated with a derivative, while metabolomic profiling might uncover alterations in microbial metabolic pathways, explaining its antimicrobial effects.
| Omics Technology | Data Generated | Potential Insights |
| Genomics | DNA sequence variations | Identification of genetic markers for drug sensitivity or resistance. |
| Transcriptomics | mRNA expression levels | Elucidation of modulated signaling pathways and gene regulatory networks. digit-biotech.eu |
| Proteomics | Protein abundance and post-translational modifications | Identification of direct binding partners and downstream effector proteins. nih.gov |
| Metabolomics | Small molecule metabolite profiles | Understanding of the compound's impact on cellular metabolism and bioenergetics. nih.gov |
Development of Advanced Organoid and 3D Cell Culture Models for In Vitro Efficacy Assessment
Traditional two-dimensional (2D) cell cultures often fail to replicate the complex microenvironment of human tissues, limiting their predictive value in drug discovery. medchemexpress.combiocompare.com Advanced three-dimensional (3D) cell culture models, such as organoids, offer a more physiologically relevant platform for assessing the efficacy and toxicity of novel compounds. medchemexpress.comnih.govresearchgate.netijcrr.com These self-organizing 3D structures mimic the architecture and function of native organs, providing a more accurate in vitro system for preclinical testing. researchgate.netijcrr.com
The development and utilization of patient-derived organoids could be particularly valuable for evaluating the anticancer potential of this compound derivatives. medchemexpress.com By testing the compounds on organoids derived from individual patients' tumors, it may be possible to predict clinical responses and advance personalized medicine. biocompare.com Similarly, microbial co-culture models could be employed to study the antimicrobial activity of these compounds in a more realistic context that mimics the natural microbiome.
Potential for this compound as a Chemical Probe for Biological Discovery
Beyond its therapeutic potential, this compound and its analogues could serve as valuable chemical probes for exploring fundamental biological processes. A chemical probe is a small molecule that can be used to selectively modulate the function of a specific protein or pathway, thereby enabling the study of its role in cellular and organismal physiology.
Given the observed antimicrobial and anticancer activities of related scaffolds, derivatives of this compound could be developed into potent and selective inhibitors of novel biological targets. nih.govnih.gov These probes could then be used to dissect complex signaling cascades, validate new drug targets, and uncover previously unknown biological mechanisms. The development of such tools would be of significant benefit to the broader scientific community.
Future Research Directions in Synthetic Biology and Biotechnology Applications
The principles of synthetic biology, which involve the design and construction of new biological parts, devices, and systems, could be applied to enhance the production and application of this compound. nih.govhhu.deillinois.edu For instance, metabolic engineering of microorganisms could be employed to develop cost-effective and sustainable methods for synthesizing the compound and its derivatives. nih.govillinois.edu
Furthermore, synthetic biology approaches could be used to create novel delivery systems for these compounds. nih.gov For example, engineered bacteria could be designed to produce and release the active compound specifically at the site of a tumor or infection, thereby maximizing therapeutic efficacy while minimizing systemic toxicity. nih.gov The integration of this chemical scaffold with cutting-edge biotechnological platforms holds immense promise for future therapeutic innovations. hhu.de
Q & A
Basic: What are the critical steps for synthesizing 2-(3,5-Dichloro-2-hydroxyphenyl)acetic acid with high purity?
Answer:
The synthesis of this compound requires careful selection of starting materials and reaction conditions. A common approach involves chlorination and hydroxylation of phenylacetic acid derivatives. Key considerations include:
- Precursor Selection : Use halogenated phenolic precursors to ensure regioselective substitution (e.g., 3,5-dichloro-2-hydroxybenzaldehyde as an intermediate) .
- Reaction Optimization : Employ reflux conditions with acetic acid derivatives and catalysts (e.g., H₂SO₄ or Lewis acids) to enhance yield. Monitor reaction progress via TLC or HPLC .
- Purification : Utilize column chromatography with polar stationary phases (silica gel) and gradient elution (hexane/ethyl acetate) to isolate the product. Confirm purity via melting point analysis and NMR spectroscopy .
Basic: How can spectroscopic methods characterize this compound’s structural integrity?
Answer:
A multi-technique approach is essential:
- NMR Spectroscopy : Analyze and NMR to verify the aromatic proton environment (e.g., coupling patterns for 3,5-dichloro substitution) and acetic acid moiety (δ ~2.5 ppm for CH₂) .
- FT-IR : Confirm hydroxyl (O-H stretch ~3200 cm⁻¹) and carboxylic acid (C=O stretch ~1700 cm⁻¹) functional groups .
- Mass Spectrometry : Use high-resolution MS (HRMS) to validate the molecular ion peak (expected m/z: ~221.0 for C₈H₆Cl₂O₃) and isotopic patterns consistent with chlorine atoms .
Advanced: How can design of experiments (DoE) optimize reaction conditions for scale-up?
Answer:
DoE minimizes trial-and-error approaches:
- Factor Screening : Identify critical variables (e.g., temperature, catalyst loading, solvent ratio) using fractional factorial designs .
- Response Surface Methodology (RSM) : Model interactions between factors (e.g., temperature vs. reaction time) to maximize yield and purity .
- Validation : Replicate optimal conditions in pilot-scale reactors, ensuring reproducibility. Use in-line analytics (e.g., PAT tools) for real-time monitoring .
Advanced: How to resolve discrepancies in reactivity due to substituent positioning?
Answer:
Substituent effects can be analyzed through:
- Comparative Studies : Synthesize analogs (e.g., 3,5-dichloro-4-hydroxybenzoic acid ) to assess electronic/steric impacts on reaction rates.
- Computational Modeling : Use density functional theory (DFT) to calculate activation energies for different substitution patterns. For example, meta-chloro groups may stabilize intermediates via resonance .
- Kinetic Isotope Effects (KIE) : Investigate hydrogen/deuterium exchange at the hydroxyl group to probe rate-determining steps .
Advanced: What computational strategies predict regioselectivity in electrophilic substitution?
Answer:
- Reaction Path Search : Apply quantum chemical calculations (e.g., Gaussian or ORCA) to map potential energy surfaces for different substitution pathways .
- Molecular Dynamics (MD) : Simulate solvent effects on transition states to predict dominant products. Polar solvents may favor carboxylate stabilization .
- Machine Learning : Train models on existing halogenated aromatic acid datasets to predict regioselectivity under novel conditions .
Basic: What storage conditions ensure compound stability?
Answer:
- Temperature : Store at 2–8°C in amber vials to prevent photodegradation.
- Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the carboxylic acid group .
- Inert Atmosphere : For long-term storage (>6 months), purge containers with argon to inhibit oxidation .
Advanced: How to evaluate biological activity in enzyme inhibition assays?
Answer:
- Target Selection : Prioritize enzymes with structural homology to salicylic acid targets (e.g., cyclooxygenases) due to the compound’s phenolic moiety .
- Kinetic Assays : Use fluorogenic substrates to measure IC₅₀ values under varying pH and temperature conditions.
- Docking Studies : Perform in silico docking (AutoDock Vina) to identify binding interactions with active sites .
Advanced: How to address low yields in esterification reactions?
Answer:
- Catalyst Screening : Test Brønsted acids (H₂SO₄) vs. coupling agents (DCC/DMAP) for efficiency .
- Microwave Assistance : Enhance reaction kinetics using microwave irradiation to reduce side-product formation .
- Byproduct Analysis : Use GC-MS to identify competing pathways (e.g., decarboxylation) and adjust stoichiometry accordingly .
Basic: What purification techniques are effective for halogenated aromatic acids?
Answer:
- Recrystallization : Use ethanol/water mixtures to exploit solubility differences between product and impurities .
- Ion-Exchange Chromatography : Separate carboxylic acid derivatives using Dowex resins with pH-controlled elution .
- Sublimation : For high-purity demands, employ vacuum sublimation to isolate crystalline product .
Advanced: How to integrate this compound into materials science applications?
Answer:
- Polymer Synthesis : Use as a monomer in polyesters or polyamides; evaluate thermal stability via TGA .
- Metal-Organic Frameworks (MOFs) : Coordinate with transition metals (e.g., Cu²⁺) to design porous materials for catalysis .
- Surface Functionalization : Graft onto silica nanoparticles via carboxylate linkages for sensor applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
